An In-depth Technical Guide to Allyltrimethoxysilane: Chemical Properties and Structure
An In-depth Technical Guide to Allyltrimethoxysilane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyltrimethoxysilane (ATMOS) is a bifunctional organosilane compound featuring a reactive allyl group and hydrolyzable methoxy (B1213986) groups.[1][2] This unique structure allows it to act as a versatile reagent in both organic synthesis and materials science.[1] As a coupling agent, it forms a durable bridge between organic and inorganic materials, enhancing adhesion and improving the mechanical properties of composites.[2][3] In organic synthesis, it serves as a key reagent for the introduction of the allyl group, enabling the formation of complex molecules such as homoallylic alcohols and amines, which are valuable intermediates in the synthesis of pharmaceuticals and natural products. This guide provides a comprehensive overview of its chemical structure, properties, reactivity, and handling for professionals in research and development.
Chemical Structure and Identification
The fundamental structure of allyltrimethoxysilane consists of a central silicon atom bonded to an allyl group (-CH₂CH=CH₂) and three methoxy groups (-OCH₃).[1] The presence of both a reactive organic functional group and inorganic hydrolyzable groups is key to its utility.[3]
graph Allyltrimethoxysilane_Structure {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, width=6, height=3];
node [shape=plaintext, fontsize=12, fontname="Helvetica", fontcolor="#202124"];
edge [penwidth=1.5, color="#5F6368"];
// Central Silicon Atom
Si [label="Si"];
// Methoxy Groups
O1 [label="O"];
C1 [label="CH₃"];
O2 [label="O"];
C2 [label="CH₃"];
O3 [label="O"];
C3 [label="CH₃"];
// Allyl Group
C4 [label="CH₂"];
C5 [label="CH"];
C6 [label="CH₂"];
// Bonds
Si -- O1;
O1 -- C1;
Si -- O2;
O2 -- C2;
Si -- O3;
O3 -- C3;
Si -- C4;
C4 -- C5 [penwidth=1.5];
C5 -- C6 [style=filled, penwidth=2.5];
}
Figure 2: General workflow for surface modification using Allyltrimethoxysilane.
Application in Organic Synthesis: The Hosomi-Sakurai Reaction
In organic synthesis, allyltrimethoxysilane is a valuable source of a nucleophilic allyl group for carbon-carbon bond formation. [4]It is a key reagent in the Hosomi-Sakurai reaction, which involves the Lewis acid-promoted allylation of electrophiles, most commonly carbonyl compounds like aldehydes and ketones, to produce homoallylic alcohols.
[5][6]
The general mechanism proceeds as follows:
-
Activation: A strong Lewis acid (e.g., TiCl₄, BF₃·OEt₂) activates the carbonyl electrophile, making it more susceptible to nucleophilic attack.
[6][7]2. Nucleophilic Attack: The π-bond of the allylsilane attacks the activated carbonyl carbon. This attack occurs at the γ-carbon of the allyl group.
[6]3. Intermediate Formation: A transient β-silyl carbocation intermediate is formed. This intermediate is stabilized by the "beta-silicon effect," a form of hyperconjugation where the C-Si σ-bond helps to delocalize the positive charge.
[5][6]4. Elimination: The silyl (B83357) group is eliminated, leading to the formation of a new carbon-carbon double bond and yielding the homoallylic alcohol after aqueous workup.
[7]
Figure 3: Simplified logical flow of the Hosomi-Sakurai allylation reaction.
Experimental Protocols
Detailed experimental protocols are highly dependent on the specific application and substrate. The following are generalized procedures intended as a starting point for methods development.
Generalized Protocol for Surface Modification of a Hydroxylated Substrate
This protocol describes a general method for applying allyltrimethoxysilane to a surface rich in hydroxyl groups, such as glass or silicon wafers.
-
Substrate Preparation:
-
Thoroughly clean the substrate by sonicating in a sequence of solvents (e.g., acetone, then isopropanol) to remove organic contaminants.
-
Activate the surface to generate hydroxyl groups. This can be achieved by treatment with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide; extreme caution required ) or by exposure to an oxygen plasma.
-
Rinse the substrate extensively with deionized water and dry completely under a stream of nitrogen or in an oven at 110°C.
[8]
-
Silanization:
-
Prepare a 1-5% (v/v) solution of allyltrimethoxysilane in an anhydrous solvent, such as toluene (B28343) or ethanol.
[9] * Immerse the cleaned, dry substrates in the silane (B1218182) solution. The reaction can be carried out at room temperature for several hours or at elevated temperatures (e.g., 80-120°C) for a shorter duration (e.g., 1-2 hours) to promote covalent bonding.
[8][10] * All steps should be performed under an inert atmosphere (e.g., nitrogen or argon) to minimize premature hydrolysis and self-condensation of the silane in the solution.
-
Post-Treatment:
-
Remove the substrates from the silanization solution and rinse thoroughly with the same solvent to remove any physisorbed silane.
-
Cure the coated substrates by baking in an oven (e.g., 100-120°C for 30-60 minutes) to complete the condensation and cross-linking of the silane layer.
Representative Protocol for Hosomi-Sakurai Allylation of an Aldehyde
This protocol is adapted from a procedure for allyltrimethylsilane (B147118) and is representative for the allylation of an aldehyde to form a homoallylic alcohol.
[7]
-
Reaction Setup:
-
To a solution of the aldehyde (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM) under a nitrogen atmosphere, cool the reaction vessel to -78 °C using a dry ice/acetone bath.
-
Slowly add titanium tetrachloride (TiCl₄, 1.0 equiv) dropwise. Stir the resulting mixture at -78 °C for 5-10 minutes.
-
Addition of Allyltrimethoxysilane:
-
Add allyltrimethoxysilane (1.5 equiv) dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature, then dilute with DCM and transfer to a separatory funnel.
-
Separate the organic and aqueous layers. Extract the aqueous layer with additional portions of DCM.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol.
Safety and Handling
Allyltrimethoxysilane is a flammable liquid and vapor and can cause skin, eye, and respiratory irritation. [11]Proper safety precautions are essential.
Table 4: GHS Hazard Information for Allyltrimethoxysilane
Hazard Class Category Hazard Statement Flammable Liquids 3 H226: Flammable liquid and vapor Skin Corrosion/Irritation 2 H315: Causes skin irritation Serious Eye Damage/Eye Irritation 2 H319: Causes serious eye irritation Specific Target Organ Toxicity (Single Exposure) 3 H335: May cause respiratory irritation
Data sourced from Sigma-Aldrich Safety Data Sheet.
[11]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. [11]If ventilation is inadequate, use a respirator with an appropriate cartridge (e.g., N95 dust mask).
[11]* Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Keep away from heat, sparks, open flames, and other sources of ignition. [11]Ground/bond container and receiving equipment to prevent static discharge.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [1]Recommended storage temperature is 2-8°C. [1]The material is moisture-sensitive.
-
In case of contact: For skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. [12]If irritation persists, seek medical attention.
References
- 1. guidechem.com [guidechem.com]
- 2. Allyltrimethoxysilane | CAS 2551-83-9 | Alkyl Alkoxy Silane | Silanes [powerchemical.net]
- 3. ALLYLTRIMETHOXYSILANE | [gelest.com]
- 4. The remarkable journey of catalysts from stoichiometric to catalytic quantity for allyltrimethylsilane inspired allylation of acetals, ketals, aldehyd ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27813B [pubs.rsc.org]
- 5. Hosomi-Sakurai Reaction [organic-chemistry.org]
- 6. Sakurai reaction - Wikipedia [en.wikipedia.org]
- 7. Sakurai Allylation | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. A study of surface modification and anchoring techniques used in the preparation of monolithic microcolumns in fused silica capillaries [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Allyltrimethoxysilane 95 2551-83-9 [sigmaaldrich.com]
- 12. Allyltrimethoxysilane | 2551-83-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
